6-acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 864927-76-4; Molecular Formula: C₁₉H₂₁N₃O₄S) is a fused heterocyclic compound featuring a thienopyridine core. Its structure includes a 4-acetylbenzamido substituent at position 2 and an acetyl group at position 6, with a carboxamide moiety at position 2.
Properties
IUPAC Name |
6-acetyl-2-[(4-acetylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-10(23)12-3-5-13(6-4-12)18(26)21-19-16(17(20)25)14-7-8-22(11(2)24)9-15(14)27-19/h3-6H,7-9H2,1-2H3,(H2,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKTZSIXNJRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The acetyl and benzamido groups are then introduced through acylation reactions using reagents such as acetic anhydride and benzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Acetyl-2-(4-bromobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (BI68205)
- CAS : 864927-49-1
- Molecular Formula : C₁₇H₁₆BrN₃O₃S
- Differences : The 4-acetylbenzamido group in the target compound is replaced with a 4-bromobenzamido substituent.
6-Ethyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide Hydrochloride (BF38504)
- CAS : 1215726-72-9
- Molecular Formula : C₁₈H₂₂ClN₃O₄S₂
- Differences : The acetyl group at position 6 is replaced with an ethyl group, and the 4-acetylbenzamido substituent is substituted with a methanesulfonylbenzamido group.
- Implications : The ethyl group enhances hydrophobicity, while the sulfonyl moiety introduces strong electron-withdrawing effects, likely modifying metabolic stability and target engagement .
Functional Analogues
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]pyridine-3(5H)-Carboxylate
- CAS : 193537-14-3
- Molecular Formula : C₁₅H₂₂N₂O₄S
- Differences : Lacks the acetylbenzamido and carboxamide groups but includes a Boc-protected amine and an ethyl ester.
- Implications : The ester group increases lipophilicity, while the Boc protection may enhance synthetic versatility for further derivatization .
3-Amino-5-Ethoxycarbonyl-4-(4-Methoxyphenyl)-6-Methylthieno[2,3-b]pyridine-2-Carboxamide
- CAS: Not explicitly listed (see ).
- Molecular Formula : C₁₉H₂₁N₃O₄S (estimated)
- Differences: Features a thieno[2,3-b]pyridine core (vs. [2,3-c] in the target compound) with a 4-methoxyphenyl substituent.
- Implications : The positional isomerism (b vs. c) alters ring strain and π-electron distribution, which could influence intermolecular interactions in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
